tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate
Overview
Description
Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate can be achieved through multiple synthetic routes. One common method involves the condensation of methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate with phenyl chloroformate, followed by hydrolysis and Curtius rearrangement of an azide derivative . Another approach involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane, followed by a series of reactions including oxidation, reduction, and condensation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, reduction, esterification, and protection of amino groups .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the amino group or the pyrazole ring, often using reagents like chloroformates or azides.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl chloroformate, diphenylphosphoryl azide, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs, particularly those targeting bacterial infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- 2-Methyl-3-tritylamino-4-[(2-N-Boc-amino)ethylaminocarbonyl]amino-2H-pyrazole
Uniqueness
Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug development and organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-methylpyrazol-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-6-5-13(4)12-7(6)10/h5H,1-4H3,(H2,10,12)(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXRFBKVDPVHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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